CP-74006

描述

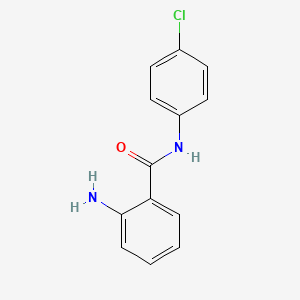

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCJFZKQYODIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350003 | |

| Record name | 2-amino-N-(4-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4943-86-6 | |

| Record name | 2-Amino-N-(4-chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4943-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-(4-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(4-chlorophenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of CP-74006's Closest Analog, CP-506

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound with the identifier "CP-74006." This technical guide will therefore focus on the extensively researched and closely related compound, CP-506 , a novel hypoxia-activated prodrug (HAP). It is plausible that "this compound" is an internal, preclinical, or otherwise undisclosed designation, and that the user's interest may be served by a detailed analysis of a compound within the same class and with a similar naming convention.

Executive Summary

CP-506 is a next-generation, hypoxia-activated DNA alkylating agent developed to selectively target hypoxic tumor cells, a population of cells notoriously resistant to conventional cancer therapies. This document provides a comprehensive overview of the core mechanism of action of CP-506, intended for researchers, scientists, and drug development professionals. It details the enzymatic activation under hypoxic conditions, the subsequent formation of DNA adducts leading to cell death, and the preclinical data supporting its therapeutic potential.

Mechanism of Action

CP-506 is designed as an inactive prodrug that undergoes bioreductive activation in the low-oxygen environment characteristic of solid tumors. This selective activation minimizes off-target toxicity to healthy, well-oxygenated tissues.

Hypoxia-Selective Activation

The activation of CP-506 is initiated by a one-electron reduction of its nitro group, a reaction catalyzed by various intracellular reductases, most notably Cytochrome P450 oxidoreductase (POR). Under normoxic (normal oxygen) conditions, the resulting radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, preventing the formation of the active cytotoxic species. However, under hypoxic conditions, the lack of oxygen allows for further reduction to a hydroxylamine and subsequently to a potent DNA alkylating agent.

A key design feature of CP-506 is its resistance to aerobic (two-electron) activation by aldo-keto reductase 1C3 (AKR1C3), an enzyme that was found to cause off-target activation of earlier generation HAPs.

DNA Damage and Cytotoxicity

Once activated, the nitrogen mustard moiety of CP-506 becomes a powerful electrophile that cross-links DNA strands. This extensive DNA damage overwhelms the cell's repair machinery, leading to cell cycle arrest and apoptosis.

Quantitative Data

The selective cytotoxicity of CP-506 has been quantified across a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values under normoxic and anoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the selectivity of the compound for hypoxic cells.

| Cell Line | Cancer Type | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |

| HCT116 | Colon Carcinoma | >100 | 0.5 - 1.0 | >100 - 200 |

| FaDu | Head and Neck Squamous Cell Carcinoma | >100 | ~0.8 | >125 |

| UT-SCC-5 | Head and Neck Squamous Cell Carcinoma | >100 | ~1.5 | >67 |

| A549 | Lung Carcinoma | >100 | 2.0 - 3.0 | >33 - 50 |

| MDA-MB-231 | Breast Adenocarcinoma | >100 | 0.2 - 0.4 | >250 - 500 |

| BT-474 | Breast Ductal Carcinoma | >100 | ~1.0 | >100 |

| DMS114 | Small Cell Lung Cancer | >100 | ~0.7 | >140 |

Note: The IC50 values are approximate ranges compiled from multiple preclinical studies. Exact values may vary based on experimental conditions.

Experimental Protocols

In Vitro Cell Viability Assay

The cytotoxic effects of CP-506 are typically determined using a sulforhodamine B (SRB) or similar colorimetric assay.

-

Cell Plating: Cancer cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Exposure: Cells are exposed to a serial dilution of CP-506 for a period of 4-6 hours. For hypoxic conditions, plates are incubated in a hypoxic chamber with an atmosphere of 0.1% O2, 5% CO2, and balanced N2. Normoxic plates are incubated under standard conditions (21% O2, 5% CO2).

-

Incubation: After the initial exposure, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 4-5 days.

-

Cell Fixation and Staining: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye.

-

Measurement: The absorbance is read on a plate reader at 510 nm.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Studies

The antitumor activity of CP-506 in a living system is assessed using human tumor xenografts in immunocompromised mice.

-

Tumor Implantation: Human cancer cells (e.g., FaDu, MDA-MB-231) are subcutaneously injected into the flank of nude mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control (vehicle) and treatment groups.

-

Dosing Regimen: CP-506 is administered intraperitoneally (i.p.) or orally (p.o.) at a specified dose and schedule (e.g., 600 mg/kg, daily for 5 days).

-

Tumor Volume Measurement: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (length x width²) / 2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Clinical Development

A Phase I/IIA clinical trial (NCT04954599) has been initiated to evaluate the safety, tolerability, and preliminary efficacy of CP-506 in patients with advanced solid tumors, both as a monotherapy and in combination with carboplatin or an immune checkpoint inhibitor. [1]

Conclusion

CP-506 represents a promising therapeutic strategy for targeting the hypoxic fraction of solid tumors. Its mechanism of action, characterized by hypoxia-selective activation and subsequent DNA alkylation, has been extensively validated in preclinical models. The ongoing clinical evaluation will be crucial in determining its ultimate role in cancer therapy. The rational design of CP-506, particularly its resistance to off-target aerobic activation, positions it as a potentially superior next-generation hypoxia-activated prodrug.

References

CP-74006: A Technical Guide to a Selective Delta-5-Desaturase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-74006 is a potent and selective small molecule inhibitor of Delta-5-Desaturase (D5D), a critical enzyme in the biosynthetic pathway of polyunsaturated fatty acids. By blocking the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), this compound offers a targeted mechanism for modulating the balance of pro-inflammatory and anti-inflammatory eicosanoids. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and available in vitro data. The information presented herein is intended to support further research and development of D5D inhibitors as potential therapeutic agents.

Chemical and Physical Properties

This compound, chemically known as 2-amino-N-(4-chlorophenyl)benzamide, is a synthetic compound with the following properties:

| Property | Value |

| CAS Number | 4943-86-6 |

| Molecular Formula | C₁₃H₁₁ClN₂O |

| Molecular Weight | 246.69 g/mol |

| IUPAC Name | 2-amino-N-(4-chlorophenyl)benzamide |

| Synonyms | CP 74006, CP74006 |

Mechanism of Action: Inhibition of Delta-5-Desaturase

This compound exerts its biological effects through the selective inhibition of Delta-5-Desaturase (D5D), an enzyme encoded by the FADS1 gene. D5D is a key enzyme in the metabolic pathway of long-chain polyunsaturated fatty acids, specifically catalyzing the introduction of a double bond at the delta-5 position of its substrates.

The primary role of D5D is the conversion of dihomo-γ-linolenic acid (DGLA; 20:3n-6) to arachidonic acid (AA; 20:4n-6) in the omega-6 pathway, and the conversion of eicosatetraenoic acid (ETA; 20:4n-3) to eicosapentaenoic acid (EPA; 20:5n-3) in the omega-3 pathway. Arachidonic acid is a precursor to a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting D5D, this compound effectively reduces the production of arachidonic acid, thereby potentially mitigating inflammatory responses.

Figure 1. Signaling pathway illustrating the inhibitory action of this compound on the Delta-5-Desaturase (D5D) catalyzed conversion of DGLA to arachidonic acid, a precursor for pro-inflammatory eicosanoids.

In Vitro Pharmacology

The inhibitory activity of this compound against D5D has been characterized in cell-based assays.

| Parameter | Value | Cell Line | Assay Description |

| IC₅₀ | 20 nM | HepG2 | Measurement of the inhibition of [¹⁴C]-arachidonic acid production from [¹⁴C]-dihomo-γ-linolenic acid. |

Experimental Protocols

Cell-Based Delta-5-Desaturase Activity Assay

This protocol outlines a method for determining the inhibitory activity of compounds against D5D in a cellular context using the human hepatoma cell line, HepG2.

Figure 2. Experimental workflow for the cell-based Delta-5-Desaturase inhibition assay.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

[¹⁴C]-dihomo-γ-linolenic acid ([¹⁴C]-DGLA)

-

Phosphate-Buffered Saline (PBS)

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

-

Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Seed HepG2 cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired concentration range for testing.

-

Compound Incubation: Remove the culture medium from the cells and replace it with a fresh medium containing the various concentrations of this compound or vehicle control. Incubate for a predetermined period (e.g., 30 minutes to 1 hour).

-

Substrate Addition: Add [¹⁴C]-DGLA to each well to a final concentration appropriate for the assay.

-

Incubation: Incubate the cells with the radiolabeled substrate for a specific time (e.g., 4 hours) to allow for the conversion of [¹⁴C]-DGLA to [¹⁴C]-arachidonic acid ([¹⁴C]-AA).

-

Lipid Extraction: Terminate the reaction by removing the medium and washing the cells with PBS. Lyse the cells and extract the total lipids using an appropriate solvent system.

-

HPLC Analysis: Separate the fatty acid methyl esters by reverse-phase HPLC and quantify the amounts of [¹⁴C]-DGLA and [¹⁴C]-AA using a radioactivity detector.

-

Data Analysis: Calculate the percentage of D5D activity by dividing the amount of [¹⁴C]-AA by the total amount of ([¹⁴C]-DGLA + [¹⁴C]-AA). Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Pharmacology

Detailed in vivo pharmacokinetic and efficacy data for this compound are not extensively available in the public domain. Preclinical studies for D5D inhibitors typically involve animal models of inflammation, such as collagen-induced arthritis or dextran sulfate sodium (DSS)-induced colitis. In such studies, key endpoints would include the assessment of clinical signs of inflammation, histological analysis of affected tissues, and measurement of fatty acid profiles (DGLA and AA levels) in plasma and tissues.

Synthesis

A general synthetic route for 2-amino-N-(4-chlorophenyl)benzamide (this compound) involves the coupling of isatoic anhydride with 4-chloroaniline.

The Discovery and Scientific Journey of CP-74006: A Technical Overview

For Immediate Release: A Comprehensive Analysis of the Delta-5-Desaturase Inhibitor CP-74006

This in-depth guide provides a technical overview of the discovery, mechanism of action, and historical development of this compound, a selective inhibitor of Delta-5-desaturase (D5D). The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways.

Introduction and Discovery

This compound, chemically identified as 2-amino-N-(4-chlorophenyl)benzamide, emerged from a research program focused on identifying novel anti-inflammatory agents. The discovery was first reported by a team of scientists led by Obukowicz in a seminal 1998 paper published in the Journal of Pharmacology and Experimental Therapeutics[1]. The core concept behind its development was to mitigate inflammation by inhibiting the synthesis of arachidonic acid (AA), a key precursor to pro-inflammatory eicosanoids[1].

The research identified this compound as a potent and selective inhibitor of the Delta-5-desaturase (D5D) enzyme, a critical component in the biosynthetic pathway of polyunsaturated fatty acids.

Mechanism of Action

This compound exerts its pharmacological effect by specifically targeting and inhibiting the Delta-5-desaturase enzyme. D5D is responsible for the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 fatty acid pathway. By blocking this step, this compound effectively reduces the cellular pool of AA available for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

The inhibitory activity of this compound on D5D has been quantified with a potent IC50 value, as detailed in the table below.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Species/System | Reference |

| D5D Inhibition (IC50) | 20 nM | In vitro radioassay | [2] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the initial characterization of this compound, based on the foundational publication by Obukowicz et al. (1998)[1].

In Vitro Delta-5-Desaturase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the D5D enzyme.

Methodology:

-

Enzyme Source: Microsomes were prepared from the livers of mice.

-

Substrate: Radiolabeled [1-¹⁴C]-eicosatrienoic acid (dihomo-gamma-linolenic acid) was used as the substrate for the D5D enzyme.

-

Incubation: The liver microsomes were incubated with the radiolabeled substrate in the presence of various concentrations of this compound.

-

Lipid Extraction: After the incubation period, the total lipids were extracted from the reaction mixture.

-

Analysis: The extracted lipids were separated using thin-layer chromatography (TLC) to distinguish the substrate (DGLA) from the product (arachidonic acid).

-

Quantification: The amount of radioactivity in the substrate and product bands was quantified to determine the percentage of conversion and, subsequently, the inhibitory effect of this compound. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in enzyme activity.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Mice)

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Methodology:

-

Animal Model: Male Swiss Webster mice were used for the study.

-

Induction of Inflammation: Inflammation was induced by injecting a 1% solution of carrageenan into the subplantar region of the right hind paw.

-

Drug Administration: this compound was administered orally to the mice at various doses prior to the carrageenan injection. A control group received the vehicle.

-

Measurement of Edema: Paw volume was measured using a plethysmometer at specified time points after the carrageenan injection.

-

Data Analysis: The increase in paw volume (edema) was calculated for both the treated and control groups. The percentage of inhibition of edema by this compound was then determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with this compound.

References

An In-depth Technical Guide to CP-74006 (CAS: 4943-86-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-74006, identified chemically as 2-amino-N-(4-chlorophenyl)benzamide, is a small molecule with the CAS number 4943-86-6. Publicly available data on this compound presents a dual and conflicting pharmacological profile, with reports identifying it as both a selective Cyclooxygenase-1 (COX-1) inhibitor and a Delta-5-Desaturase (D5D) inhibitor. This technical guide aims to consolidate the available scientific information on this compound, presenting its chemical properties, and delving into the experimental data and methodologies related to its two reported biological targets. Due to the divergent activities reported, this document will address each proposed mechanism of action in separate, detailed sections to provide a comprehensive overview for research and drug development professionals. This guide is intended to be a resource for understanding the current, albeit ambiguous, scientific landscape surrounding this compound and to provide a foundation for further investigation.

Chemical and Physical Properties

This compound is a benzamide derivative with a molecular formula of C13H11ClN2O.[1][2] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-N-(4-chlorophenyl)benzamide | [1][3] |

| CAS Number | 4943-86-6 | [1][3] |

| Molecular Formula | C13H11ClN2O | [1][2] |

| Molecular Weight | 246.69 g/mol | [1][2] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| SMILES | NC1=C(C(NC2=CC=C(Cl)C=C2)=O)C=CC=C1 | [1] |

| InChI Key | RHCJFZKQYODIDI-UHFFFAOYSA-N | [1][3] |

Reported Biological Activity I: Cyclooxygenase-1 (COX-1) Inhibition

Several sources classify this compound as a selective inhibitor of Cyclooxygenase-1 (COX-1).[4] COX-1 is a constitutively expressed enzyme responsible for the baseline production of prostaglandins, which are involved in a wide range of physiological processes, including the protection of the gastric mucosa and platelet aggregation.[5] Selective COX-1 inhibitors are of interest as potential analgesics that may spare the gastric side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-2.

Quantitative Data: COX-1 Inhibition

| Compound | Target | IC50 (µM) | Selectivity (COX-2 IC50 / COX-1 IC50) | Reference |

| TFAP | COX-1 | 0.80 ± 0.05 | 262.5 | [7] |

| TFAP | COX-2 | 210 ± 10 | [7] |

Experimental Protocol: In Vitro COX-1 Inhibition Assay

The following is a generalized experimental protocol for determining the in vitro COX-1 inhibitory activity of a compound like this compound, based on established methodologies.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant COX-1.

Materials:

-

Human recombinant COX-1 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in DMSO

-

Control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

-

Enzyme Preparation: A solution of human recombinant COX-1 is prepared in the reaction buffer containing hematin and L-epinephrine.

-

Compound Incubation: The test compound, this compound, at various concentrations, is pre-incubated with the enzyme solution for a defined period (e.g., 10 minutes at 37°C) to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes at 37°C).

-

Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as stannous chloride.

-

PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive EIA kit. The conversion of the substrate is a measure of the enzyme's activity.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal model.

Signaling Pathway and Workflow Diagrams

Caption: COX-1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vitro COX-1 inhibition assay.

Reported Biological Activity II: Delta-5-Desaturase (D5D) Inhibition

A distinct line of evidence, primarily from secondary sources and chemical vendor information, identifies this compound as a selective inhibitor of Delta-5-Desaturase (D5D).[1][8] D5D is a key enzyme in the biosynthesis of polyunsaturated fatty acids, catalyzing the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA).[8][9] Inhibition of D5D is a potential therapeutic strategy for inflammatory conditions, as it can lead to a decrease in pro-inflammatory AA-derived eicosanoids and an increase in anti-inflammatory DGLA-derived eicosanoids.[8]

Quantitative Data: D5D Inhibition

A 2016 study by Tsuchida et al. mentions this compound as a selective D5D inhibitor discovered through compound screening by Obukowicz et al., and provides an IC50 value.[8]

| Compound | Target | IC50 (nM) | Reference |

| This compound | Delta-5-Desaturase | 20 | [8] |

Experimental Protocol: In Vitro D5D Activity Assay

The following is a generalized protocol for assessing D5D activity, which could be adapted to screen for inhibitors like this compound. The direct measurement of D5D activity is noted to be challenging.[8]

Objective: To measure the inhibitory effect of this compound on the conversion of a radiolabeled D5D substrate to its product.

Materials:

-

Rat liver microsomes (as a source of D5D)

-

Radiolabeled substrate (e.g., [1-14C]-dihomo-γ-linolenic acid)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Cofactors (e.g., ATP, CoA, NADH, MgCl2)

-

Test compound (this compound) dissolved in a suitable solvent

-

Saponifying agent (e.g., methanolic KOH)

-

Acidifying agent (e.g., HCl)

-

Organic solvent for extraction (e.g., hexane)

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system

-

Scintillation counter

Procedure:

-

Microsome Preparation: Rat liver microsomes are prepared and suspended in the reaction buffer.

-

Reaction Mixture Preparation: A reaction mixture containing the microsomes, cofactors, and the radiolabeled substrate is prepared.

-

Inhibitor Addition: The test compound, this compound, at various concentrations, is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a specified duration (e.g., 20-30 minutes).

-

Reaction Termination and Saponification: The reaction is stopped, and the lipids are saponified by adding a methanolic KOH solution and heating.

-

Fatty Acid Extraction: After cooling, the mixture is acidified, and the fatty acids are extracted with an organic solvent like hexane.

-

Separation and Quantification: The extracted fatty acids (substrate and product) are separated using TLC or HPLC. The radioactivity of the separated substrate and product bands is measured using a scintillation counter.

-

Data Analysis: The D5D activity is calculated based on the conversion of the radiolabeled substrate to the product. The percentage of inhibition by this compound is determined, and the IC50 value is calculated.

Signaling Pathway and Workflow Diagrams

Caption: D5D pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vitro D5D activity assay.

Synthesis

A general synthesis method for 2-amino-N-(substituted-phenyl)benzamides involves the reaction of isatoic anhydride with the corresponding aniline derivative.

Synthetic Scheme

Caption: General synthetic route for this compound.

Discussion and Future Directions

The available data on this compound (2-amino-N-(4-chlorophenyl)benzamide) is perplexing due to the assertion of two distinct and potent biological activities: selective COX-1 inhibition and selective D5D inhibition. The evidence for its role as a COX-1 inhibitor is inferred from a well-documented study on structurally similar benzamide compounds. Conversely, its characterization as a D5D inhibitor is stated in more recent literature, citing earlier screening work that may not be widely accessible.

This discrepancy highlights a critical need for further research to unequivocally determine the primary biological target and mechanism of action of this compound. For researchers and drug development professionals, this ambiguity necessitates a cautious approach.

Key recommendations for future research include:

-

Head-to-head comparison: A comprehensive study evaluating the inhibitory activity of a single, authenticated batch of this compound against both COX-1/COX-2 and D5D/D6D enzymes is essential to resolve the conflicting reports.

-

In vivo studies: Should a primary target be confirmed, in vivo studies in relevant animal models of pain, inflammation, or metabolic disease would be warranted to assess its therapeutic potential.

-

Structure-Activity Relationship (SAR) studies: A focused medicinal chemistry effort to explore the SAR of the 2-amino-N-(4-chlorophenyl)benzamide scaffold for both COX-1 and D5D inhibition could elucidate the structural determinants for each activity and potentially lead to the development of more potent and selective inhibitors.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. TFAP・205-17381[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CP-74006: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-74006 is a potent and selective inhibitor of the enzyme Delta-5-desaturase (D5D), a critical component in the biosynthetic pathway of polyunsaturated fatty acids (PUFAs).[1] By modulating the production of pro-inflammatory and anti-inflammatory eicosanoids, this compound presents a valuable tool for research in inflammation, metabolic disorders, and other physiological and pathological processes. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed experimental protocols related to this compound.

Molecular Structure and Properties

This compound, with the IUPAC name 2-amino-N-(4-chlorophenyl)benzamide, is a small molecule with a well-defined chemical structure.[1] Its fundamental properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-amino-N-(4-chlorophenyl)benzamide |

| CAS Number | 4943-86-6 |

| Chemical Formula | C₁₃H₁₁ClN₂O |

| SMILES | NC1=C(C=CC=C1)C(=O)NC2=CC=C(Cl)C=C2 |

| InChI Key | RHCJFZKQYODIDI-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 246.69 g/mol | [1][2] |

| Appearance | White to off-white solid powder | MedKoo Biosciences |

| Solubility | Soluble in DMSO and acetonitrile | MedKoo Biosciences |

| Melting Point | Not explicitly available in public literature | |

| Boiling Point | Not explicitly available in public literature | |

| pKa | Not explicitly available in public literature |

Biological Activity

This compound is a highly selective inhibitor of Delta-5-desaturase (D5D), the enzyme responsible for the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). This inhibition has significant downstream effects on the balance of lipid mediators.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the D5D enzyme. This leads to an accumulation of the substrate DGLA and a reduction in the product AA. This shift in the DGLA/AA ratio is a key indicator of the compound's activity and has profound implications for inflammatory pathways.

Signaling Pathway

The inhibition of Delta-5-desaturase by this compound directly impacts the polyunsaturated fatty acid (PUFA) synthesis pathway. This can be visualized as follows:

Experimental Protocols

The following sections detail the methodologies for key experiments involving this compound, specifically focusing on the in vitro assessment of Delta-5-desaturase inhibition.

In Vitro Delta-5-Desaturase (D5D) Inhibition Assay Using HepG2 Cells

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on D5D using the human hepatoma cell line HepG2. The assay measures the conversion of a radiolabeled D5D substrate to its product.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

[¹⁴C]-dihomo-γ-linolenic acid ([¹⁴C]-DGLA)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Scintillation counter and vials

-

Solvents for lipid extraction (e.g., hexane, isopropanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Cell Culture:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed HepG2 cells into 96-well plates at a density of approximately 1 x 10⁵ cells per well and allow them to adhere overnight.[3]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, wash the cells twice with PBS.

-

Incubate the cells with various concentrations of this compound (or vehicle control, DMSO) in DMEM containing 0.1% fatty acid-free BSA for 30 minutes.[3]

-

-

Substrate Addition and Incubation:

-

Add [¹⁴C]-DGLA to each well to a final concentration of approximately 0.1 µCi/well.[3]

-

Incubate the plates for a defined period (e.g., 4 hours) at 37°C.

-

-

Lipid Extraction and Analysis:

-

After incubation, terminate the reaction and harvest the cells.

-

Extract the total lipids from the cells using an appropriate solvent system (e.g., hexane:isopropanol).

-

Separate the fatty acids using Thin Layer Chromatography (TLC).

-

Identify and quantify the radioactive bands corresponding to [¹⁴C]-DGLA and the product, [¹⁴C]-arachidonic acid ([¹⁴C]-AA), using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of conversion of [¹⁴C]-DGLA to [¹⁴C]-AA for each treatment condition.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ for this compound has been reported to be approximately 20 nM.[1]

-

Experimental Workflow Diagram:

Conclusion

This compound is a valuable research tool for investigating the role of Delta-5-desaturase in health and disease. Its well-characterized structure and potent inhibitory activity make it a standard for studies involving the modulation of polyunsaturated fatty acid metabolism. The provided experimental protocol offers a robust method for assessing its, and other potential inhibitors', efficacy in a cellular context. Further research into the in vivo effects and therapeutic potential of this compound and similar compounds is an active area of investigation.

References

In-depth Technical Guide: The Role of CP-74006 in Fatty Acid Metabolism

A critical review of available scientific literature reveals that the compound designated as CP-74006 is not directly involved in the core pathways of fatty acid catabolism as initially posited. The primary mechanism of action identified for this compound is the selective inhibition of Delta-5-Desaturase (D5D), an enzyme involved in the biosynthesis of polyunsaturated fatty acids, rather than the oxidative breakdown of fatty acids for energy.

This guide will first clarify the established role of this compound as a D5D inhibitor and then, for the benefit of the intended audience of researchers, scientists, and drug development professionals, provide a detailed overview of the canonical fatty acid oxidation pathway, which is often the target for therapeutic intervention in metabolic diseases. This will include a discussion of the key regulatory enzyme, Carnitine Palmitoyltransferase 1 (CPT1), and the general mechanisms of its inhibitors.

Part 1: Elucidating the True Identity of this compound

Initial investigations into the role of this compound in fatty acid metabolism did not yield relevant results. Subsequent, more targeted searches have definitively characterized this compound as a selective inhibitor of Delta-5-Desaturase (D5D)[1].

Chemical and Pharmacological Profile of this compound:

| Parameter | Value | Reference |

| IUPAC Name | 2-amino-N-(4-chlorophenyl)benzamide | [1] |

| CAS Number | 4943-86-6 | [1] |

| Molecular Formula | C13H11ClN2O | [1] |

| Mechanism of Action | Selective Inhibitor of Delta-5-Desaturase (D5D) | [1] |

Delta-5-desaturase is a key enzyme in the metabolic pathway that converts essential fatty acids, such as linoleic acid and alpha-linolenic acid, into long-chain polyunsaturated fatty acids (PUFAs) like arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). These PUFAs are critical components of cell membranes and precursors for various signaling molecules. By inhibiting D5D, this compound effectively blocks this conversion process.

The following diagram illustrates the position of D5D in the PUFA synthesis pathway and the inhibitory action of this compound.

Given that the core of the user's request was to understand a compound's role in fatty acid metabolism, and recognizing that this term encompasses both anabolic and catabolic processes, we will now pivot to the catabolic pathway of fatty acid oxidation, a frequent target in drug development for metabolic disorders.

Part 2: A Primer on Fatty Acid Oxidation and its Pharmacological Inhibition

Fatty acid oxidation (FAO) is the mitochondrial process by which fatty acids are broken down to produce energy in the form of ATP. This multi-step process, also known as beta-oxidation, is a critical energy source for many tissues, particularly during periods of fasting or prolonged exercise.

The entry of long-chain fatty acids into the mitochondria is the rate-limiting step of FAO and is tightly regulated by the Carnitine Palmitoyltransferase (CPT) system . This system consists of two enzymes:

-

CPT1: Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to acylcarnitines.

-

CPT2: Located on the inner mitochondrial membrane, CPT2 converts acylcarnitines back to acyl-CoAs, which then enter the beta-oxidation spiral.

Due to its regulatory role, CPT1 is a major target for pharmacological inhibition.

The Role of CPT1 Inhibition in Metabolic Disease

In conditions such as type 2 diabetes and obesity, there can be an over-reliance on fatty acid oxidation, leading to the accumulation of toxic lipid intermediates that contribute to insulin resistance. Inhibiting CPT1 can shift the cell's energy metabolism from fatty acids towards glucose oxidation, which can improve glucose tolerance and insulin sensitivity. Several preclinical studies have demonstrated the potential benefits of CPT1 inhibition in diet-induced obese mice[2].

However, the systemic inhibition of CPT1 is not without potential risks. Long-term inhibition can lead to adverse effects, including cardiac hypertrophy, highlighting the need for tissue-specific inhibitors or careful dose management[3].

The following diagram illustrates the process of fatty acid entry into the mitochondria and the site of action for CPT1 inhibitors.

Experimental Protocols for Studying Fatty Acid Oxidation

Researchers investigating the effects of compounds on fatty acid oxidation utilize a variety of in vitro and in vivo methods.

In Vitro Assays:

-

Isolated Mitochondria Respiration: This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of specific fatty acid substrates. The effect of an inhibitor can be determined by comparing the respiration rates with and without the compound.

-

Seahorse XF Analyzer: This technology allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells. A decrease in OCR upon addition of a fatty acid substrate in the presence of an inhibitor would indicate inhibition of FAO.

-

Radiolabeled Substrate Oxidation: Cells are incubated with radiolabeled fatty acids (e.g., [³H]palmitate). The rate of FAO is determined by measuring the amount of radiolabeled water produced.

In Vivo Studies:

-

Indirect Calorimetry: This technique measures the respiratory exchange ratio (RER), which is the ratio of CO₂ produced to O₂ consumed. A lower RER indicates a greater reliance on fatty acid oxidation, while a higher RER suggests a shift towards carbohydrate metabolism.

-

Stable Isotope Tracers: Infusion of stable isotope-labeled fatty acids (e.g., [¹³C]palmitate) allows for the tracing of their metabolic fate in different tissues. Mass spectrometry is used to measure the incorporation of the isotope into various metabolites.

-

Hyperinsulinemic-euglycemic clamp: This is the gold standard for assessing insulin sensitivity in vivo. It can be combined with tracer studies to determine the effect of a compound on glucose and fatty acid metabolism under controlled conditions.

The workflow for a typical preclinical study investigating a potential FAO inhibitor is depicted below.

Conclusion

While the initial premise of investigating this compound as a direct modulator of fatty acid oxidation was based on a misunderstanding of its primary pharmacological target, this guide has served to clarify its role as a Delta-5-Desaturase inhibitor. Furthermore, it has provided a comprehensive overview of the fatty acid oxidation pathway, with a particular focus on the therapeutic potential of CPT1 inhibition. The detailed experimental protocols and logical workflows presented herein offer a valuable resource for researchers and drug development professionals working in the field of metabolic diseases. Future research in this area will likely focus on the development of tissue-specific FAO inhibitors to maximize therapeutic benefit while minimizing off-target effects.

References

- 1. medkoo.com [medkoo.com]

- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of carnitine palymitoyltransferase1b induces cardiac hypertrophy and mortality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Delta-5-Desaturase Inhibitor: CP-74006

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-5-desaturase (D5D) is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, catalyzing the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). As the precursor to a host of pro-inflammatory eicosanoids, the inhibition of AA synthesis via D5D modulation presents a compelling therapeutic strategy for a range of inflammatory conditions. CP-74006 has emerged as a potent and selective inhibitor of D5D, offering a valuable tool for investigating the physiological and pathological roles of this enzyme and a promising lead compound for drug development. This technical guide provides a comprehensive overview of this compound, its target enzyme, detailed experimental protocols for its characterization, and a summary of its inhibitory activity.

The Target Enzyme: Delta-5-Desaturase (FADS1)

Delta-5-desaturase, encoded by the FADS1 gene, is a rate-limiting enzyme in the biosynthetic pathway of long-chain polyunsaturated fatty acids.[1][2] It introduces a double bond at the fifth carbon position from the carboxyl end of fatty acyl-CoAs. The primary substrates for D5D are dihomo-γ-linolenic acid (DGLA; 20:3n-6) and eicosatetraenoic acid (ETA; 20:4n-3), converting them to arachidonic acid (AA; 20:4n-6) and eicosapentaenoic acid (EPA; 20:5n-3), respectively.[2]

The conversion of DGLA to AA is of particular interest in the context of inflammation. Arachidonic acid is the primary substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce a cascade of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] Conversely, DGLA can be metabolized to produce anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1).[4] By inhibiting D5D, the metabolic flux is shifted away from the production of pro-inflammatory AA and towards the accumulation of potentially anti-inflammatory DGLA.

The Inhibitor: this compound

This compound is a small molecule inhibitor identified as a potent and selective antagonist of delta-5-desaturase. Its chemical structure and inhibitory activity have been characterized in both enzymatic and cell-based assays, demonstrating its utility as a chemical probe to explore the consequences of D5D inhibition.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency and selectivity of this compound against human and rat delta-5-desaturase have been quantified in multiple studies. The following table summarizes the key inhibitory concentration (IC50) values.

| Assay Type | Target Enzyme | Species | IC50 (nM) | Selectivity vs. D6D | Selectivity vs. D9D (SCD) | Reference |

| Cell-based Assay | Delta-5-Desaturase | - | 20 | - | - | [5] |

| Enzymatic Assay | Delta-5-Desaturase | Rat | 160 (140-190) | >62.5-fold | >62.5-fold | [4] |

| Cell-based Assay | Delta-5-Desaturase | Human (HepG2) | 29 (25-34) | >345-fold | >345-fold | [4] |

| Cell-based Assay | Delta-5-Desaturase | Rat (RLN-10) | 26 (22-30) | >385-fold | >385-fold | [4] |

| Enzymatic Assay | Delta-6-Desaturase | Rat | >10000 | - | - | [4] |

| Enzymatic Assay | Delta-9-Desaturase | Rat | >10000 | - | - | [4] |

Signaling Pathways and Experimental Workflows

Delta-5-Desaturase Signaling Pathway

The inhibition of delta-5-desaturase by this compound directly impacts the balance of n-6 polyunsaturated fatty acids, leading to a reduction in pro-inflammatory mediators.

Experimental Workflow for D5D Inhibitor Characterization

The characterization of a novel D5D inhibitor like this compound follows a structured preclinical development path.

Experimental Protocols

Microsomal Delta-5-Desaturase Enzymatic Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against D5D using rat liver microsomes.

4.1.1. Materials

-

Rat liver microsomes (prepared from rats fed a high-carbohydrate, fat-free diet to induce desaturase activity)

-

[1-14C]-dihomo-γ-linolenoyl-CoA (Substrate)

-

This compound or other test compounds

-

Reaction Buffer: 100 mM Phosphate buffer (pH 7.4), 3.3 mM MgCl₂, 3 mM NADPH, 5.3 mM Glucose-6-phosphate, 0.67 units/mL Glucose-6-phosphate dehydrogenase

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., heptadecanoic acid)

-

Solvents for HPLC (e.g., acetonitrile, water, acetic acid)

4.1.2. Preparation of Rat Liver Microsomes

-

Euthanize rats and perfuse the liver with ice-cold saline.

-

Homogenize the liver in 4 volumes of ice-cold 0.25 M sucrose solution containing 1 mM EDTA and 10 mM Tris-HCl (pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in 0.15 M KCl and centrifuge again at 105,000 x g for 60 minutes.

-

Resuspend the final microsomal pellet in a minimal volume of 0.25 M sucrose solution, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.

4.1.3. Assay Procedure

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, add the following in order:

-

Reaction Buffer

-

Rat liver microsomes (final concentration ~0.4 mg/mL)

-

Test compound at various concentrations (final DMSO concentration should be <1%)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [1-14C]-dihomo-γ-linolenoyl-CoA (final concentration ~10 µM).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 5 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant for analysis.

4.1.4. Analysis by High-Performance Liquid Chromatography (HPLC)

-

Separate the radiolabeled substrate ([1-14C]-DGLA) from the product ([1-14C]-AA) using a reverse-phase C18 HPLC column.

-

Use a suitable mobile phase gradient, for example, a gradient of acetonitrile and water with 0.1% acetic acid.

-

Detect the radiolabeled fatty acids using a flow-through radioactivity detector.

-

Calculate the percentage of conversion of substrate to product.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-based Delta-5-Desaturase Assay in HepG2 Cells

This protocol describes a method to assess the cellular potency of D5D inhibitors in a human liver cell line.

4.2.1. Materials

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

[1-14C]-eicosatrienoic acid (C20:3, cis-8,11,14) (Substrate)

-

This compound or other test compounds

-

96-well cell culture plates

-

Scintillation fluid and counter

4.2.2. Assay Procedure

-

Seed HepG2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

The following day, remove the culture medium and replace it with a serum-free medium containing the test compound at various concentrations.

-

Incubate the cells with the compound for a specified period (e.g., 24 hours).

-

Add [1-14C]-eicosatrienoic acid to each well (final concentration ~1 µM).

-

Incubate for a further period (e.g., 4-6 hours) to allow for substrate uptake and conversion.

-

Wash the cells with PBS to remove unincorporated radiolabeled substrate.

-

Lyse the cells and extract the total lipids.

-

Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or HPLC.

-

Quantify the radioactivity in the spots corresponding to the substrate and the product (arachidonic acid) using a scintillation counter or a bio-imaging analyzer.

-

Calculate the percentage of conversion and determine the IC50 value as described for the enzymatic assay.

Conclusion

This compound is a valuable pharmacological tool for the study of delta-5-desaturase. Its high potency and selectivity make it an ideal candidate for elucidating the intricate roles of D5D in health and disease. The detailed protocols provided in this guide offer a robust framework for the in vitro and cell-based characterization of this compound and other potential D5D inhibitors, facilitating further research into this promising therapeutic target. The continued investigation of D5D inhibitors holds the potential to yield novel therapeutic agents for the management of a variety of inflammatory disorders.

References

- 1. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delta-5-desaturase: A novel therapeutic target for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

CP-74006 research applications overview

Initial searches for the research compound "CP-74006" have not yielded any specific or identifiable information. The designation does not correspond to a clearly defined chemical entity in publicly available scientific databases and literature.

Extensive searches have resulted in ambiguous or irrelevant findings, including references to postal codes and unrelated biological peptides abbreviated as "CP." This suggests that "this compound" may be an incorrect, outdated, or highly specific internal designation not in public use.

Without a definitive identification of the molecular structure, primary mechanism of action, and associated research field of this compound, it is not possible to construct the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

To proceed, a more accurate and verifiable identifier for the compound is required. Please provide an alternative name, such as a standard chemical name (IUPAC), CAS number, or a reference to a relevant publication or patent where the compound is described.

An In-depth Technical Guide to the Synthesis of CP-74006

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of CP-74006, a molecule identified as 2-amino-N-(4-chlorophenyl)benzamide. This compound is utilized in pharmaceutical research as an intermediate in the synthesis of various biologically active compounds and is particularly noted in the development of potential therapeutic agents, including anti-inflammatory and antimicrobial drugs[1]. This guide details the primary synthetic pathway, experimental protocols, and relevant quantitative data.

Core Synthesis Pathway

The principal synthesis route for this compound involves the reaction of isatoic anhydride with 4-chloroaniline. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by ring-opening and subsequent decarboxylation to yield the final 2-amino-N-(4-chlorophenyl)benzamide product[2]. The reaction can be effectively carried out using either conventional heating in a suitable solvent such as dimethylformamide (DMF) or through a more rapid microwave-assisted method[2].

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound[2].

| Parameter | Conventional Method | Microwave-Assisted Method |

| Yield | 80% | 70% |

| Melting Point | 147 °C | 147 °C |

| Reaction Time | Not Specified | 5 minutes |

| Microwave Power | N/A | 140 W |

Table 1: Quantitative data for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of the synthesized this compound is supported by the following spectroscopic data[2]:

-

IR (KBr, νmax, cm-1): 3463, 3364, 3285 (N-H stretching), 1638 (C=O stretching)

-

1H-NMR (400 MHz, DMSO-d6, δ, ppm): 10.12 (1H, br s, NH), 7.76 (2H, d, J = 8.8 Hz), 7.62 (1H, d, J = 7.7 Hz), 7.38 (2H, d, J = 8.8 Hz), 7.21 (1H, t, J = 7.7 Hz), 6.76 (1H, d, J = 7.7 Hz), 6.59 (1H, t, J = 7.7 Hz), 6.40 (2H, br s, NH2)

-

13C-NMR (δ, ppm): 115.2, 115.4, 116.9, 122.5, 127.5, 128.9, 129.2, 132.8, 138.8, 150.3, 168.4

-

Mass Spectrum (m/z, %): 246 (M+, 100)

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Method A: Conventional Synthesis

-

In a suitable reaction vessel, dissolve one equivalent of isatoic anhydride in dimethylformamide (DMF).

-

Add one equivalent of 4-chloroaniline to the solution.

-

Heat the reaction mixture. Note: The specific temperature and duration were not detailed in the source document, but typical conditions for this reaction involve heating to ensure completion.

-

Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC), cool the mixture.

-

Isolate the product, which presents as a brown powder. The reported yield for this method is 80%[2].

Method B: Microwave-Assisted Synthesis

-

Combine one equivalent of isatoic anhydride and one equivalent of 4-chloroaniline in a microwave-safe reaction vessel.

-

Subject the mixture to microwave irradiation at 140 W for 5 minutes[2].

-

After the reaction period, allow the vessel to cool to room temperature.

-

Isolate the resulting brown powder. This method yields 70% of the desired product[2].

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation in the synthesis of this compound.

Caption: Synthesis of this compound from Isatoic Anhydride and 4-Chloroaniline.

References

Understanding the Function of Delta-5-Desaturase (D5D) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-5-desaturase (D5D), an enzyme encoded by the FADS1 gene, is a critical rate-limiting step in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs). It catalyzes the introduction of a double bond at the delta-5 position of fatty acyl chains, leading to the production of potent signaling molecules such as arachidonic acid (AA). The dysregulation of D5D activity and the subsequent imbalance in PUFA metabolites are implicated in a myriad of pathological conditions, including chronic inflammation, metabolic disorders, and certain cancers. Consequently, the development of D5D inhibitors has emerged as a promising therapeutic strategy. This guide provides an in-depth overview of the function of D5D inhibitors, their mechanism of action, relevant signaling pathways, quantitative data on their potency, and detailed experimental protocols for their evaluation.

The Role of Delta-5-Desaturase in PUFA Metabolism

Delta-5-desaturase is a key enzyme in the metabolic pathway of omega-6 and omega-3 polyunsaturated fatty acids.[1] In the omega-6 pathway, D5D converts dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1][2][3][4] AA is a precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] In the omega-3 pathway, D5D is involved in the synthesis of eicosapentaenoic acid (EPA), which generally gives rise to anti-inflammatory mediators. The balance between omega-6 and omega-3 derived signaling molecules is crucial for maintaining cellular homeostasis.

Signaling Pathway of D5D in PUFA Metabolism

The following diagram illustrates the central role of D5D in the omega-6 and omega-3 PUFA synthesis pathways.

References

- 1. What are D5D inhibitors and how do they work? [synapse.patsnap.com]

- 2. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of CP-74006 on Lipid Profiles: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-74006, chemically identified as 2-amino-N-(4-chlorophenyl)benzamide, is a selective inhibitor of the enzyme Delta-5-Desaturase (D5D)[1]. D5D, encoded by the FADS1 gene, is a critical rate-limiting enzyme in the endogenous biosynthesis of polyunsaturated fatty acids (PUFAs)[2][3]. Specifically, it catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway[3]. By inhibiting this key step, this compound has the potential to significantly modulate lipid profiles, particularly the balance of various fatty acids and their downstream metabolites, known as eicosanoids. This technical guide provides an in-depth analysis of the known and anticipated effects of this compound on lipid metabolism, drawing upon data from studies on other selective D5D inhibitors.

Core Mechanism of Action: D5D Inhibition

The primary mechanism of action of this compound is the inhibition of Delta-5-Desaturase. This enzyme introduces a double bond at the delta-5 position of specific fatty acid substrates. Inhibition of D5D by compounds like this compound leads to a predictable shift in the fatty acid profile, characterized by an accumulation of the substrate fatty acids and a depletion of the product fatty acids.

A crucial consequence of this altered fatty acid balance is the modulation of eicosanoid production. Eicosanoids are potent signaling molecules involved in inflammation and other physiological processes. Arachidonic acid is the precursor to a range of pro-inflammatory eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. Conversely, DGLA is a precursor to anti-inflammatory eicosanoids. Therefore, by increasing the DGLA/AA ratio, D5D inhibitors like this compound are hypothesized to shift the balance towards a less inflammatory state[1].

Effects on Lipid Profiles: Preclinical Data

Table 1: Effect of D5D Inhibitor (compound-326) on Plasma Lipids in ApoE Knockout Mice [1]

| Treatment Group | Dose | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |

| Vehicle Control | - | No significant change | No significant change |

| Compound-326 | 3 mg/kg/day | No significant change | No significant change |

| Compound-326 | 10 mg/kg/day | No significant change | No significant change |

Table 2: Effect of D5D Inhibitor (compound-326) on Hepatic and Blood Fatty Acid Composition in ApoE Knockout Mice [1]

| Treatment Group | Dose | Arachidonic Acid (AA) | Dihomo-γ-linolenic Acid (DGLA) |

| Vehicle Control | - | Baseline | Baseline |

| Compound-326 | 3-10 mg/kg/day | Significantly decreased | Significantly increased |

Table 3: Effect of D5D Inhibitor (compound-326) on Atherosclerosis in ApoE Knockout Mice [1]

| Treatment Group | Dose | Atherosclerotic Lesion Area in Aorta |

| Vehicle Control | - | Baseline |

| Compound-326 | 3-10 mg/kg/day | Significantly inhibited progression |

It is noteworthy that in this preclinical model, the D5D inhibitor exerted significant anti-atherosclerotic effects without altering plasma total cholesterol and triglyceride levels[1]. This suggests that the beneficial vascular effects may be independent of traditional lipid-lowering mechanisms and more related to the modulation of fatty acid profiles and subsequent inflammatory pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a study evaluating the effects of a D5D inhibitor like this compound on lipid profiles and atherosclerosis.

1. Animal Model and Treatment:

-

Animal Model: Male Apolipoprotein E (ApoE) knockout mice, a widely used model for studying atherosclerosis, would be utilized.

-

Diet: Mice would be fed a high-fat, high-cholesterol "Western diet" to induce the development of atherosclerotic plaques.

-

Treatment: this compound would be administered orally once daily at various doses (e.g., 1, 3, and 10 mg/kg) for a specified period (e.g., 12-16 weeks). A vehicle control group would receive the administration vehicle only.

2. Lipid Profile Analysis:

-

Sample Collection: At the end of the treatment period, blood samples would be collected from fasted mice via cardiac puncture.

-

Analysis: Plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides would be determined using standard enzymatic colorimetric assays.

3. Fatty Acid Composition Analysis:

-

Sample Preparation: Total lipids would be extracted from plasma and liver tissue samples using a modified Folch method. Fatty acid methyl esters (FAMEs) would then be prepared by transesterification.

-

Analysis: FAMEs would be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the relative abundance of individual fatty acids, including arachidonic acid and dihomo-γ-linolenic acid.

4. Atherosclerotic Lesion Analysis:

-

Tissue Preparation: The entire aorta would be dissected, fixed in formalin, and stained with Oil Red O to visualize lipid-rich atherosclerotic lesions.

-

Quantification: The total aortic surface area and the lesion area would be quantified using image analysis software to determine the percentage of the aorta covered by plaque.

Signaling Pathways and Experimental Workflows

Diagram 1: Signaling Pathway of D5D Inhibition

References

- 1. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Knockdown of Hepatic Δ-5 Fatty Acid Desaturase FADS1 Aggravates Atherosclerosis in ApoE-/- Mice [imrpress.com]

- 3. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for the Experimental Use of CP-74006, a Selective Delta-5-Desaturase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-74006 is a potent and selective inhibitor of delta-5-desaturase (D5D), a critical enzyme in the biosynthetic pathway of long-chain polyunsaturated fatty acids (PUFAs). D5D, encoded by the FADS1 gene, catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway, and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway.[1][2] Given the role of arachidonic acid as a precursor to pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, inhibition of D5D presents a therapeutic strategy for inflammatory diseases.[1][2]

These application notes provide detailed protocols for the experimental use of this compound to study its effects on fatty acid metabolism and cellular responses.

Quantitative Data Summary

The inhibitory activity of this compound on delta-5-desaturase has been quantified in both enzymatic and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Assay Type | Target | IC50 (nM) | Reference |

| Enzymatic Assay | Delta-5-Desaturase (D5D) | 20 | (Obukowicz et al., 2010, as cited in MedKoo Biosciences) |

| Cellular Assay | Delta-5-Desaturase (D5D) | Data not publicly available in detail, but cellular activity has been confirmed. |

Signaling Pathway

The following diagram illustrates the role of delta-5-desaturase in the omega-6 polyunsaturated fatty acid synthesis pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on delta-5-desaturase. These protocols are based on established methodologies for measuring desaturase activity.

Protocol 1: Cell-Based Delta-5-Desaturase (D5D) Inhibition Assay

This protocol describes a method to measure the inhibition of D5D in a cellular context by quantifying the conversion of a radiolabeled precursor fatty acid.

1. Materials and Reagents:

-

Cell Line: Human hepatoma cell line (e.g., HepG2)

-

Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO.

-

Radiolabeled Substrate: [1-14C]-dihomo-γ-linolenic acid ([14C]-DGLA).

-

Fatty Acid-Free Bovine Serum Albumin (BSA)

-

Solvents: Hexane, Acetonitrile, Methanol, Chloroform

-

Reagents for Saponification and Methylation: Methanolic KOH, Methanolic HCl

-

Thin Layer Chromatography (TLC) plates

-

Scintillation Counter and Scintillation Fluid

2. Experimental Workflow Diagram:

3. Step-by-Step Procedure:

-

Cell Culture:

-

Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and seed them into 24-well plates at a density of 2 x 105 cells per well.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in serum-free medium containing 0.1% fatty acid-free BSA.

-

Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the this compound dilutions to the respective wells and pre-incubate for 1 hour at 37°C. Include a vehicle control (DMSO).

-

-

Substrate Addition:

-

Prepare the [14C]-DGLA substrate solution in serum-free medium with 0.1% fatty acid-free BSA. A final concentration of 10 µM with a specific activity of approximately 50 nCi/mL is recommended.

-

Add the substrate solution to all wells.

-

Incubate for 4-6 hours at 37°C.

-

-

Lipid Extraction and Analysis:

-

Terminate the reaction by aspirating the medium and washing the cells twice with cold PBS.

-

Harvest the cells by scraping them into a solvent mixture (e.g., chloroform:methanol, 2:1 v/v) for total lipid extraction using a modified Bligh-Dyer method.

-

Saponify the lipid extract using methanolic KOH to release the fatty acids.

-

Methylate the fatty acids using methanolic HCl to form fatty acid methyl esters (FAMEs).

-

Dry the FAMEs under a stream of nitrogen and resuspend in a small volume of hexane.

-

Spot the samples onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate DGLA and AA methyl esters.

-

Visualize the spots using a phosphorimager or by scraping the corresponding bands and quantifying the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of [14C]-DGLA converted to [14C]-AA for each treatment condition.

-

Determine the percent inhibition of D5D activity for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Microsomal Delta-5-Desaturase (D5D) Enzymatic Assay

This protocol outlines an in vitro assay using liver microsomes, which are a rich source of desaturase enzymes.

1. Materials and Reagents:

-

Microsomes: Prepared from rat or human liver.

-

Assay Buffer: Phosphate buffer (pH 7.4) containing ATP, CoA, and NADH.

-

This compound: Stock solution in DMSO.

-

Radiolabeled Substrate: [1-14C]-dihomo-γ-linolenic acid ([14C]-DGLA).

-

Other reagents and solvents as listed in Protocol 1.

2. Step-by-Step Procedure:

-

Assay Preparation:

-

Prepare the assay buffer containing all necessary cofactors.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the microsomal protein (e.g., 100 µg), the this compound dilution, and the assay buffer.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding the [14C]-DGLA substrate.

-

Incubate for 20-30 minutes at 37°C with gentle shaking.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Proceed with lipid extraction, saponification, methylation, and TLC analysis as described in Protocol 1 (steps 4 and 5).

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. All experiments should be conducted in accordance with institutional safety guidelines. This compound is for research use only and not for human or veterinary use.

References

Application Notes and Protocols for CP-74006 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-74006 is a potent and selective inhibitor of Delta-5-Desaturase (D5D), a key enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs). D5D, encoded by the FADS1 gene, catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway and the conversion of eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway. By inhibiting D5D, this compound effectively blocks the production of AA, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This mechanism of action makes this compound a valuable tool for studying the roles of D5D and its downstream metabolites in various cellular processes, including inflammation, cancer cell proliferation, and signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound, with the IUPAC name 2-amino-N-(4-chlorophenyl)benzamide, selectively targets and inhibits the enzymatic activity of Delta-5-Desaturase. This inhibition leads to an accumulation of the D5D substrate, DGLA, and a depletion of its product, AA. The shift in the DGLA/AA ratio can have significant downstream effects on cellular signaling pathways that are dependent on AA-derived lipid mediators.

Signaling Pathway

Data Presentation

While comprehensive dose-response and cytotoxicity data for this compound in a wide range of cell lines are not extensively published, the following tables provide a summary of its known inhibitory activity and hypothetical data illustrating its expected effects in cell culture.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Reference |

| Target | Delta-5-Desaturase (D5D) | N/A |

| IC50 | 20 nM | N/A |

| IUPAC Name | 2-amino-N-(4-chlorophenyl)benzamide | N/A |

| CAS # | 4943-86-6 | N/A |

| Molecular Formula | C13H11ClN2O | N/A |

| Molecular Weight | 246.69 g/mol | N/A |